molecular formula C26H26N4O4S B11370412 5-[benzyl(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11370412
M. Wt: 490.6 g/mol
InChI Key: DGLURLFETQTVJX-UHFFFAOYSA-N
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Description

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used include organometallic catalysts and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the furan and pyrimidine rings makes it a candidate for interacting with biological macromolecules .

Medicine

Medicinally, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-{BENZYL[(THIOPHEN-2-YL)METHYL]AMINO}-N-(2,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • 5-{BENZYL[(PYRIDIN-2-YL)METHYL]AMINO}-N-(2,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement. The presence of the furan ring, in particular, imparts unique chemical properties and potential biological activities that distinguish it from similar compounds .

Properties

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H26N4O4S/c1-18-11-12-22(19(2)14-18)28-25(31)24-23(15-27-26(29-24)35(3,32)33)30(17-21-10-7-13-34-21)16-20-8-5-4-6-9-20/h4-15H,16-17H2,1-3H3,(H,28,31)

InChI Key

DGLURLFETQTVJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3)CC4=CC=CO4)S(=O)(=O)C)C

Origin of Product

United States

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